7-Methyl-2-phenylpyrido[2,3-d]pyrimidine

mGluR5 antagonist negative allosteric modulator GPCR SAR

7-Methyl-2-phenylpyrido[2,3-d]pyrimidine (CHEMBL394304) is a small-molecule heterocycle (C14H11N3, MW 221.26) based on the pyrido[2,3-d]pyrimidine bicyclic core, bearing a methyl group at position 7 and an unsubstituted phenyl ring at position 2. The compound is classified as an investigative discovery agent that acts as an antagonist of the metabotropic glutamate receptor 5 (mGluR5).

Molecular Formula C14H11N3
Molecular Weight 221.26 g/mol
Cat. No. B10845627
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-Methyl-2-phenylpyrido[2,3-d]pyrimidine
Molecular FormulaC14H11N3
Molecular Weight221.26 g/mol
Structural Identifiers
SMILESCC1=NC2=NC(=NC=C2C=C1)C3=CC=CC=C3
InChIInChI=1S/C14H11N3/c1-10-7-8-12-9-15-13(17-14(12)16-10)11-5-3-2-4-6-11/h2-9H,1H3
InChIKeyKWVJWWRUSUZAGY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

7-Methyl-2-phenylpyrido[2,3-d]pyrimidine – Core Scaffold Identity and Procurement-Relevant Characteristics


7-Methyl-2-phenylpyrido[2,3-d]pyrimidine (CHEMBL394304) is a small-molecule heterocycle (C14H11N3, MW 221.26) based on the pyrido[2,3-d]pyrimidine bicyclic core, bearing a methyl group at position 7 and an unsubstituted phenyl ring at position 2 [1]. The compound is classified as an investigative discovery agent that acts as an antagonist of the metabotropic glutamate receptor 5 (mGluR5) [2]. Its physicochemical profile (cLogP 2.9, 0 H-bond donors, 3 H-bond acceptors, 1 rotatable bond) places it within oral drug-like chemical space (zero Lipinski violations) [1], making it a synthetically tractable starting scaffold for medicinal chemistry optimization programs targeting mGluR5 and potentially other purinergic or kinase receptors.

Why Generic Substitution Fails for 7-Methyl-2-phenylpyrido[2,3-d]pyrimidine: The Cost of Structural Oversimplification


Although the pyrido[2,3-d]pyrimidine scaffold is shared by numerous kinase and GPCR modulators, the specific 7-methyl-2-phenyl substitution pattern of this compound cannot be interchanged with closely related 2-aryl or 7-substituted analogs without drastic consequences for target engagement. Data from the primary SAR study by Wendt et al. demonstrates that even subtle modifications to the 2-phenyl ring (e.g., introduction of 3,5-dichloro or 3-fluoro-5-methyl substituents) alter mGluR5 IC50 values by more than 10-fold [1]. The unsubstituted phenyl derivative (i.e., the target compound) defines the basal activity floor of this chemical series, making it irreplaceable as a reference point for SAR interpretation, selectivity profiling, and scaffold-hopping studies. Substituting with a more potent analog would obscure the structure-activity relationship and produce misleading conclusions in lead optimization campaigns.

Quantitative Differentiation Evidence: 7-Methyl-2-phenylpyrido[2,3-d]pyrimidine vs. In-Class Analogs and Reference Antagonists


mGluR5 Antagonist Potency: Unsubstituted 2-Phenyl Scaffold Delivers 75-Fold Weaker Activity Than MPEP, Defining the Basal Activity Floor

In the calcium mobilization FLIPR assay using rat mGluR5 expressed in CHO cells, 7-methyl-2-phenylpyrido[2,3-d]pyrimidine exhibits an IC50 of 2700 nM [1]. This is approximately 75-fold less potent than the prototypical mGluR5 antagonist MPEP (IC50 = 36 nM) measured under analogous conditions , and approximately 540-fold less potent than MTEP (IC50 = 5 nM) . The large potency gap establishes the compound as the minimal-activity reference point within the 2-aryl pyrido[2,3-d]pyrimidine series, against which the contribution of each phenyl substituent can be quantified.

mGluR5 antagonist negative allosteric modulator GPCR SAR

Intra-Series Potency Gradient: 2-Phenyl Substituent Modulates mGluR5 IC50 by Over 10-Fold Within the Pyrido[2,3-d]pyrimidine Scaffold

Within the same 2-aryl pyrido[2,3-d]pyrimidine scaffold and assay system (rat mGluR5/CHO cells, quisqualate-stimulated calcium FLIPR), replacing the unsubstituted 2-phenyl group of the target compound (IC50 = 2700 nM) with a 3,5-dichlorophenyl group yields 2-(3,5-dichlorophenyl)pyrido[2,3-d]pyrimidine with an IC50 of 228 nM, an 11.8-fold potency improvement [1]. The 3-fluoro-5-methylphenyl analog achieves an IC50 of 321 nM, an 8.4-fold improvement [2]. This intra-series data confirms that the target compound occupies the low-potency anchor position of the SAR landscape.

pyrido[2,3-d]pyrimidine SAR mGluR5 antagonist series substituent effect

Physicochemical Differentiation: Lower Lipophilicity and Higher Hydrogen-Bond Acceptor Count Relative to MPEP

The target compound has a computed XLogP of 2.9 with 3 hydrogen-bond acceptor atoms (HBA) [1]. In contrast, the prototypical mGluR5 antagonist MPEP (free base) has an XLogP of 3.77 with only 1 HBA [2]. The 0.87 log unit lower lipophilicity and threefold higher HBA count of the target compound predict improved aqueous solubility and a different CNS MPO (Multiparameter Optimization) profile, which may be advantageous for optimizing CNS drug candidates where lower logP is correlated with reduced off-target binding and metabolic clearance.

physicochemical property logP comparison drug-likeness

Scaffold Topology Differentiation: Pyrido[2,3-d]pyrimidine Bicyclic Core Offers Distinct IP and Selectivity Space vs. Diaryl Alkyne mGluR5 Antagonists

The pyrido[2,3-d]pyrimidine core of the target compound differs fundamentally from the diaryl alkyne scaffold shared by MPEP, MTEP, and their analogs. The pyrido[2,3-d]pyrimidine bicyclic system is a recognized privileged structure in kinase inhibitor design [1], whereas the diaryl alkyne motif is primarily associated with mGluR5 allosteric modulation [2]. Literature precedent demonstrates that pyrido[2,3-d]pyrimidine derivatives can engage kinases such as CDK2, CDK4/6, PIM-1, and PI3K with nanomolar potency [3], suggesting that the target compound may exhibit a broader or orthogonal target selectivity profile. Although direct selectivity data for the target compound are currently unavailable (class-level inference only), the scaffold difference provides a rational basis for selecting this chemotype when seeking to explore alternative target space or when freedom-to-operate constraints limit the use of diaryl alkyne-based mGluR5 antagonists.

scaffold topology intellectual property kinase selectivity privileged structure

Optimal Application Scenarios for 7-Methyl-2-phenylpyrido[2,3-d]pyrimidine Based on Quantitative Differentiation Evidence


SAR Reference Compound for Pyrido[2,3-d]pyrimidine mGluR5 Antagonist Lead Optimization

As the unsubstituted 2-phenyl anchor point of the Wendt et al. SAR series (IC50 = 2700 nM), this compound is indispensable as a reference standard for quantifying the potency contribution of phenyl substituents. Medicinal chemistry teams can use it to calculate ΔpIC50 values for each new analog, enabling rigorous, data-driven lead optimization rather than relying on absolute potency comparisons that conflate scaffold and substituent effects [1].

Negative Control Chemotype in mGluR5 Selectivity and Off-Target Profiling Panels

Because the compound exhibits weak mGluR5 antagonism (IC50 = 2700 nM) while sharing the pyrido[2,3-d]pyrimidine scaffold with potent kinase inhibitors, it serves as a matched negative control in selectivity panels. Researchers can use it to differentiate scaffold-driven off-target binding from substituent-driven pharmacology when profiling novel pyrido[2,3-d]pyrimidine derivatives against GPCR and kinase panels [1][2].

Scaffold-Hopping Starting Point with Favorable CNS Drug-Like Properties

With a logP of 2.9 (0.87 log units lower than MPEP) and zero Lipinski violations, this compound is an attractive scaffold-hopping starting point for CNS drug discovery programs seeking to escape the diaryl alkyne patent space. Its lower lipophilicity predicts improved aqueous solubility and a more favorable CNS MPO profile, enabling the design of mGluR5 antagonists with potentially superior pharmacokinetic properties [3][4].

Chemical Biology Tool for Dissecting mGluR5 Allosteric Modulation Mechanisms

The 540-fold potency difference between this compound (IC50 = 2700 nM) and MTEP (IC50 = 5 nM) within the same functional assay system makes it a valuable tool for probing the relationship between allosteric ligand structure and mGluR5 receptor conformation. It can be used in biophysical studies (e.g., cryo-EM, HDX-MS) to characterize the conformational states stabilized by weak vs. potent negative allosteric modulators [1].

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